H-Tyr-gly-NH2 hcl
Overview
Description
H-Tyr-gly-NH2 hcl, also known as Tyrosylglycinamide hydrochloride, is a chemical compound with the molecular formula C11H16ClN3O3 and a molecular weight of 273.72 g/mol . It is a main product in the category of special chemicals .
Molecular Structure Analysis
The molecular structure of H-Tyr-gly-NH2 hcl is characterized by its molecular formula C11H16ClN3O3 . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides .Chemical Reactions Analysis
Peptides and proteins undergo hydrolysis, a process where a molecule is broken down into smaller components. The efficiency of the cleavage of the amino acid bonds and the recovery of the individual amino acids can be affected by the different chemical properties of the conjugated amino acid bonds .Scientific Research Applications
Specific Scientific Field
Summary of the Application
The tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2, also known as Taphalgin, is a synthetic derivative of dermorphine. It has been evaluated for its analgesic action, particularly in comparison with morphine hydrochloride .
Methods of Application or Experimental Procedures
The effect of Taphalgin was evaluated using the tail-flick test in mice after a single subcutaneous injection. The compound was administered in the dose range of 0.01 – 5 mg/kg .
Results or Outcomes
Taphalgin significantly prolongs the tail-flick latency when administered in the specified dose range. The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose. The magnitude and duration of the analgesic effect grow as the dose of Taphalgin increases from 0.5 to 1.5 and 4.5 mg/kg .
Inhibition of Steroidogenesis
Specific Scientific Field
Summary of the Application
The peptide Gly-Tyr-NH2 (GY-NH2) has been investigated for its effects on 125I-LH binding, cAMP accumulation, and progesterone production .
Methods of Application or Experimental Procedures
Rat luteal cells were incubated for 2.5 hours with GY-NH2 at a dosage of 0.2 mmol/L .
Results or Outcomes
Incubation with GY-NH2 caused a significant inhibition of basal and gonadotropin-stimulated steroidogenesis .
Safety And Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFLEXYAKADQLH-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-gly-NH2 hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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